molecular formula C11H22N2O2 B060757 tert-Butyl Methyl(piperidin-3-yl)carbamate CAS No. 172478-01-2

tert-Butyl Methyl(piperidin-3-yl)carbamate

Cat. No.: B060757
CAS No.: 172478-01-2
M. Wt: 214.3 g/mol
InChI Key: RTXNDTNDOHQMTI-UHFFFAOYSA-N
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Description

tert-Butyl Methyl(piperidin-3-yl)carbamate is a synthetic organic compound belonging to the piperidine family. It is a colorless, odorless solid that is soluble in water and polar organic solvents. This compound is used in a variety of applications in scientific research, including as a reagent for the synthesis of other organic compounds, as a catalyst in chemical reactions, and as a building block for more complex molecules.

Scientific Research Applications

tert-Butyl Methyl(piperidin-3-yl)carbamate is widely used in scientific research for various purposes:

    Chemistry: It serves as a reagent and catalyst in organic synthesis, aiding in the formation of complex molecules.

    Biology: This compound is used in biochemical studies to investigate its potential effects on biological systems.

    Medicine: It is a valuable intermediate for the synthesis of pharmaceuticals and bioactive molecules.

    Industry: It is employed in the production of various industrial chemicals and materials.

Preparation Methods

The synthesis of tert-Butyl Methyl(piperidin-3-yl)carbamate involves several steps. One common method includes the reaction of 3-t-butoxycarbonylaminopiperidin-1-carboxylic acid benzyl ester with methyl iodide in the presence of sodium hydride and N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification using silica gel column chromatography. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-Butyl Methyl(piperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include sodium hydride, methyl iodide, and various solvents like N,N-dimethylformamide and ethyl acetate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl Methyl(piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl Methyl(piperidin-3-yl)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl methyl(piperidin-4-yl)carbamate
  • tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
  • tert-Butyl N-[(3R)-piperidin-3-yl]carbamate

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific reactivity and versatility in various scientific research applications.

Properties

IUPAC Name

tert-butyl N-methyl-N-piperidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXNDTNDOHQMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625682
Record name tert-Butyl methyl(piperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172478-01-2
Record name tert-Butyl methyl(piperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-methyl-N-(piperidin-3-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a water bath at room temperature, sodium hydride (60% in oil) (0.4 g) was added to a mixture of 3-t-butoxycarbonylaminopiperidin-1-carboxylic acid benzyl ester (compound 25a) (3.3 g), methyl iodide (0.75 mL), and N,N-dimethylformamide (20 mL), and this was stirred at room temperature for four hours. The reaction solution was extracted using ethyl acetate and water, the organic layer was washed with water, and then with saturated brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography using 10% to 20% ethyl acetate/hexane to give an oily substance (3.04 g). A mixture of all of the resulting material with ethanol (20 mL) and 10% palladium on carbon was stirred under hydrogen atmosphere at room temperature for five hours. The catalyst was filtered off, and the filtrate was concentrated to give the title compound (1.82 g).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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